1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol
Description
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol (CAS: 321432-90-0) is a chlorinated ethanol derivative characterized by two 4-chlorophenyl groups at the 1-position and a (3-chlorophenyl)methylamino group at the 2-position. Its structure combines lipophilic chlorophenyl moieties with a polar ethanol-amine backbone, enabling interactions with biological targets such as receptors or enzymes. While its exact mechanism of action remains under investigation, structural analogs suggest roles in β-adrenergic modulation or pesticide activity .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-8-4-16(5-9-18)21(26,17-6-10-19(23)11-7-17)14-25-13-15-2-1-3-20(24)12-15/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCBCRQQVNSGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol, also known by its chemical name and CAS number 321432-83-1, is a complex organic compound that has garnered attention in various biological studies. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by two chlorophenyl groups and a methylamino ethanol moiety. The structural formula is represented as follows:
Pharmacological Properties
- Inhibition of Acetylcholinesterase (AChE) : Recent studies have highlighted the compound's potential as an AChE inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, comparable to known AChE inhibitors such as donepezil and rivastigmine .
- Neuroprotective Effects : The compound has shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that it could significantly decrease levels of reactive oxygen species (ROS) and modulate inflammatory cytokine production .
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Antioxidant Activity : The presence of chlorophenyl groups contributes to its ability to scavenge free radicals, which helps protect neuronal cells from oxidative damage.
- Anti-inflammatory Action : The compound modulates signaling pathways involved in inflammation, leading to reduced expression of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 0.19 - 3.58 | |
| Neuroprotection | N/A | |
| Antimicrobial Activity | Varies |
Case Study: Neuroprotective Effects
A study published in ACS Omega examined the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. The results indicated that treatment with 10 µM of the compound resulted in a 76% reduction in Aβ-induced cell death, highlighting its potential for Alzheimer's therapy .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1,1-bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol exhibits significant antimicrobial activity against various pathogens. Key findings include:
- Mechanism of Action : The presence of chlorine atoms enhances lipophilicity, improving membrane penetration and potentially disrupting bacterial cell membranes.
- Antibacterial Activity : In vitro studies reveal varying degrees of antibacterial effectiveness against strains like Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentrations (MICs) for these pathogens range from 8 µg/mL to 64 µg/mL.
Antichlamydial Activity
Certain derivatives of the compound have shown selective activity against Chlamydia species. Modifications in molecular structure can enhance selectivity and potency against specific bacterial infections.
Toxicity Studies
Preliminary assessments indicate that while the compound demonstrates antimicrobial properties, it does not significantly affect human cell viability at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.
| Activity Type | Tested Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | 64 | Effective against Gram-positive bacteria |
| Antibacterial | Escherichia coli | 16 | 32 | Moderate activity observed |
| Antichlamydial | Chlamydia trachomatis | 64 | Not determined | Selective activity noted |
| Cytotoxicity | Human cell lines | >100 | Not applicable | No significant toxicity at tested doses |
Case Studies and Research Findings
- Antibacterial Studies : A study demonstrated that derivatives with similar structural motifs exhibited MICs ranging from 8 µg/mL to 64 µg/mL against Staphylococcus aureus and Escherichia coli, indicating robust antibacterial properties.
- Chlamydial Infections : Research highlighted that certain modifications in the compound's structure led to increased potency against Chlamydia species, showcasing its potential as a targeted therapeutic agent.
- Toxicity Assessments : Toxicity studies revealed that the compound maintains a good safety profile, with no significant cytotoxic effects on human cell lines at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions.
Structural Analogues: Key Differences
- BPE vs. Target Compound: BPE lacks the (3-chlorophenyl)methylamino group, making it less polar and more lipophilic. BPE is primarily used as an acaricide, whereas the target compound’s amino group may enhance receptor-binding affinity .
- Dicofol : The trichloro substitution at the 2-position increases its molecular weight and lipophilicity, contributing to environmental persistence. Dicofol is metabolized to 2,2-bis(4-chlorophenyl)acetic acid, while the target compound may form amine-derived metabolites .
- Amino-Substituted Derivatives: Compounds like (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethanol () share stereospecific amino groups but differ in substitution patterns, affecting bioavailability and target selectivity .
Pharmacological Activity
- The (3-chlorophenyl)methylamino group may modulate receptor interaction .
- BPE and Dicofol : Both act as pesticides via disruption of arthropod nervous systems. Dicofol’s trichloro group enhances toxicity but raises environmental concerns .
Physicochemical Properties
- LogP and Solubility: The target compound’s LogP is estimated at ~4.45 (similar to BPE), but its amino group increases water solubility compared to dicofol (LogP ~5.5) .
- Melting Point : BPE melts at 63°C, while dicofol (m.p. 78–80°C) has higher thermal stability due to trichloro substitution .
Metabolic Pathways
- Target Compound: Likely undergoes hepatic N-demethylation or hydroxylation, producing metabolites like 1,1-bis(4-chlorophenyl)ethanol (BPE) or chlorinated aldehydes (analogous to DDT metabolites in ) .
- Dicofol : Metabolized to 2,2-bis(4-chlorophenyl)acetic acid, a stable environmental contaminant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
